Tert-butyl 4-(cyclopropylmethyl)-1,4-diazepane-1-carboxylate
Overview
Description
Tert-butyl 4-(cyclopropylmethyl)-1,4-diazepane-1-carboxylate is a useful research compound. Its molecular formula is C14H26N2O2 and its molecular weight is 254.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Action Environment
The action, efficacy, and stability of Tert-butyl 4-(cyclopropylmethyl)-1,4-diazepane-1-carboxylate can be influenced by various environmental factors. These may include pH, temperature, presence of other molecules, and cellular environment . For instance, the stability of the compound could be affected by the presence of reactive species in the environment. The efficacy of the compound could also be influenced by the concentration of the compound and its target molecules.
Biochemical Analysis
Biochemical Properties
Tert-butyl 4-(cyclopropylmethyl)-1,4-diazepane-1-carboxylate plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound is known to interact with various biomolecules, including enzymes such as cytochrome P450 and esterases. These interactions often involve the binding of this compound to the active sites of these enzymes, leading to either inhibition or activation of their catalytic activities. The nature of these interactions can vary, with some resulting in the formation of stable enzyme-inhibitor complexes, while others may lead to transient interactions that modulate enzyme activity .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can activate or inhibit specific signaling pathways, such as the MAPK/ERK pathway, which plays a crucial role in cell proliferation and differentiation . Additionally, this compound can alter gene expression by binding to transcription factors or interacting with DNA, leading to changes in the expression levels of various genes involved in cellular metabolism and homeostasis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of this compound to specific biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. For example, this compound can inhibit the activity of cytochrome P450 enzymes by forming a stable complex with the enzyme’s active site . Additionally, this compound can modulate gene expression by interacting with transcription factors or directly binding to DNA, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are influenced by its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, can lead to the gradual breakdown of the compound, resulting in reduced efficacy . In terms of long-term effects, this compound has been observed to cause changes in cellular function, including alterations in cell proliferation, differentiation, and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These toxic effects are often dose-dependent, with higher doses leading to more severe adverse effects. Additionally, threshold effects have been observed, where certain dosages are required to elicit specific biochemical responses .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes. These enzymes play a crucial role in the metabolism of this compound, leading to the formation of various metabolites . The metabolic pathways of this compound often involve oxidation, reduction, and hydrolysis reactions, which are catalyzed by specific enzymes . Additionally, this compound can interact with cofactors, such as NADPH and FAD, which are essential for the catalytic activity of certain enzymes involved in its metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be transported across cell membranes through passive diffusion or active transport mechanisms . Once inside the cell, this compound can bind to specific proteins, such as albumin and globulins, which facilitate its distribution to different cellular compartments . The localization and accumulation of this compound within specific tissues can influence its biochemical effects and overall efficacy .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum, through various targeting signals and post-translational modifications . For instance, the presence of specific amino acid sequences or chemical modifications can direct this compound to the nucleus, where it can interact with DNA and transcription factors . Similarly, this compound can be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism .
Properties
IUPAC Name |
tert-butyl 4-(cyclopropylmethyl)-1,4-diazepane-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)16-8-4-7-15(9-10-16)11-12-5-6-12/h12H,4-11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYQPURXLPQOXRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCN(CC1)CC2CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.